beta-Gal-nonanoato

Descripción general

Descripción

β-Gal-NONOato es un donante de óxido nítrico que libera óxido nítrico tras la activación por β-galactosidasa. Este compuesto es particularmente interesante debido a sus propiedades bactericidas, lo que lo convierte en una herramienta valiosa tanto en la investigación científica como en posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Química

En química, β-Gal-NONOato se utiliza como donante controlado de óxido nítrico en diversas reacciones, permitiendo a los investigadores estudiar los efectos del óxido nítrico de forma controlada.

Biología

En la investigación biológica, β-Gal-NONOato se utiliza para estudiar el papel del óxido nítrico en la señalización celular y sus efectos en varios procesos biológicos, como la vasodilatación y la neurotransmisión.

Medicina

β-Gal-NONOato tiene posibles aplicaciones terapéuticas debido a sus propiedades bactericidas. Se está investigando su uso para tratar infecciones bacterianas, especialmente aquellas resistentes a los antibióticos convencionales .

Industria

En el sector industrial, β-Gal-NONOato se puede utilizar en el desarrollo de recubrimientos y materiales antimicrobianos, aprovechando sus propiedades de liberación de óxido nítrico para prevenir el crecimiento bacteriano.

Mecanismo De Acción

β-Gal-NONOato ejerce sus efectos mediante la liberación de óxido nítrico tras la activación por β-galactosidasa. El óxido nítrico interactúa entonces con varios objetivos moleculares, entre ellos:

Guanilato ciclasa: La activación de esta enzima conduce a la producción de monofosfato cíclico de guanosina (cGMP), que media varios efectos fisiológicos.

Especies reactivas de nitrógeno: El óxido nítrico puede reaccionar con oxígeno y superóxido para formar especies reactivas de nitrógeno, que tienen propiedades antimicrobianas.

Análisis Bioquímico

Biochemical Properties

Beta-Gal-nonoate plays a crucial role in biochemical reactions by serving as a nitric oxide donor. Upon activation by the enzyme beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then interact with various biomolecules. Nitric oxide is known to interact with proteins, enzymes, and other biomolecules, influencing their function and activity. For instance, nitric oxide can bind to the heme group of guanylate cyclase, leading to the activation of this enzyme and the subsequent production of cyclic guanosine monophosphate. This interaction is essential for various physiological processes, including vasodilation and neurotransmission .

Cellular Effects

Beta-Gal-nonoate has significant effects on various types of cells and cellular processes. In cancer cells, beta-Gal-nonoate-derived nitric oxide can induce cell death through both apoptosis and necrosis, depending on the concentration of nitric oxide. At lower concentrations, nitric oxide primarily induces apoptosis, characterized by rapid calcium ion overload and subsequent mitochondrial damage. At higher concentrations, nitric oxide mainly triggers necrosis. Additionally, beta-Gal-nonoate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of nitric oxide within the cells .

Molecular Mechanism

The molecular mechanism of beta-Gal-nonoate involves its activation by beta-galactosidase, which leads to the release of nitric oxide. This nitric oxide can then exert its effects at the molecular level by binding to various biomolecules. For example, nitric oxide can inhibit or activate enzymes, such as guanylate cyclase, by binding to their heme groups. Furthermore, nitric oxide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to the compound’s overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Gal-nonoate change over time due to its stability and degradation. Beta-Gal-nonoate is stable in aqueous solutions at neutral and acidic pH for several hours, allowing for controlled experiments. Upon activation by beta-galactosidase, beta-Gal-nonoate decomposes with a half-life of approximately six minutes at pH 5.6. Long-term effects of beta-Gal-nonoate on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release leading to prolonged cellular responses .

Dosage Effects in Animal Models

The effects of beta-Gal-nonoate vary with different dosages in animal models. At lower doses, beta-Gal-nonoate-derived nitric oxide can induce beneficial effects, such as promoting apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including excessive cell death and tissue damage. Threshold effects have been noted, where a specific concentration of beta-Gal-nonoate is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

Beta-Gal-nonoate is involved in metabolic pathways related to nitric oxide production and signaling. Upon activation by beta-galactosidase, beta-Gal-nonoate releases nitric oxide, which can then participate in various metabolic processes. Nitric oxide interacts with enzymes such as guanylate cyclase, influencing the production of cyclic guanosine monophosphate. Additionally, nitric oxide can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Beta-Gal-nonoate is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound is able to cross the cell membrane, allowing for intracellular delivery of nitric oxide. Following enzymatic hydrolysis, beta-Gal-nonoate decomposes to release nitric oxide, which can then diffuse to various cellular compartments. This distribution is crucial for the compound’s ability to exert its effects on different cellular processes .

Subcellular Localization

The subcellular localization of beta-Gal-nonoate is influenced by its activation and subsequent release of nitric oxide. Beta-Gal-nonoate is initially localized in the cytoplasm, where it is activated by beta-galactosidase. Upon activation, the released nitric oxide can diffuse to various subcellular compartments, including the mitochondria and nucleus. This localization is essential for the compound’s activity and function, as it allows nitric oxide to interact with specific biomolecules and exert its effects on cellular processes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

β-Gal-NONOato se sintetiza mediante un proceso de varios pasos que implica la glicosilación de un donante de óxido nítrico. Los pasos clave incluyen:

Glicosilación: La unión de un grupo glucosilo sensible a la β-galactosidasa al donante de óxido nítrico.

Purificación: El producto se purifica mediante técnicas cromatográficas para garantizar una alta pureza y rendimiento.

Métodos de Producción Industrial

La producción industrial de β-Gal-NONOato implica la ampliación de la ruta sintética manteniendo un control estricto sobre las condiciones de reacción para garantizar la coherencia y la calidad. Esto suele incluir:

Reactores a gran escala: Para manejar el mayor volumen de reactivos.

Sistemas de purificación automatizados: Para optimizar el proceso de purificación y garantizar la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

β-Gal-NONOato se somete a varios tipos de reacciones químicas, que incluyen:

Hidrólisis: En presencia de β-galactosidasa, β-Gal-NONOato se hidroliza para liberar óxido nítrico.

Oxidación: El óxido nítrico liberado puede sufrir una oxidación adicional para formar dióxido de nitrógeno.

Reactivos y Condiciones Comunes

β-Galactosidasa: La enzima necesaria para activar β-Gal-NONOato.

Tampones acuosos: Para mantener el pH y la fuerza iónica adecuados para la actividad enzimática.

Principales Productos

El principal producto de la activación de β-Gal-NONOato es el óxido nítrico, que puede reaccionar posteriormente para formar varios óxidos de nitrógeno dependiendo de las condiciones ambientales.

Comparación Con Compuestos Similares

Compuestos Similares

S-Nitrosoglutatión: Otro donante de óxido nítrico, pero libera óxido nítrico mediante un mecanismo diferente.

NONOato de dietilamina: Un donante de óxido nítrico que libera óxido nítrico espontáneamente en soluciones acuosas.

Singularidad

β-Gal-NONOato es único debido a su activación dependiente de enzimas, que permite la liberación dirigida de óxido nítrico. Esta especificidad lo hace particularmente útil en la investigación y las aplicaciones terapéuticas donde la administración controlada de óxido nítrico es crucial .

Propiedades

IUPAC Name |

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCOWOMYWFVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

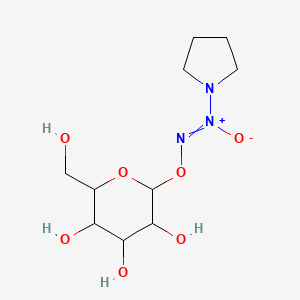

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?

A1: Beta-Gal-NONOate is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, beta-Gal-NONOate undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.

Q2: What evidence supports the claim that beta-Gal-NONOate has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?

A2: The research demonstrates the enhanced bactericidal activity of beta-Gal-NONOate compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with beta-Gal-NONOate compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either beta-Gal-NONOate or NONOate, further supporting the specific activation mechanism of beta-Gal-NONOate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,6-DIMETHYL-2-PYRIMIDINYL)THIO]ACETONE HYDROCHLORIDE](/img/structure/B1503100.png)

![Ethyl 3-iodo-8-nitroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1503101.png)

![2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B1503137.png)